Cyclohexyl 2-(4-fluorophenyl)ethyl ketone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

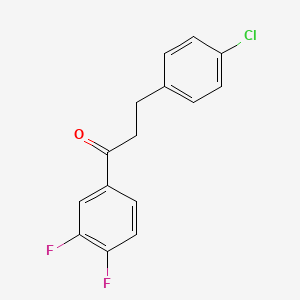

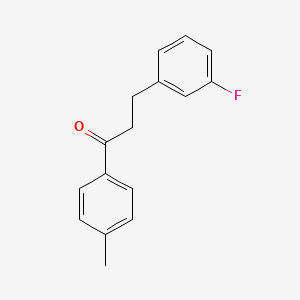

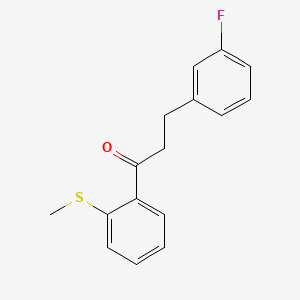

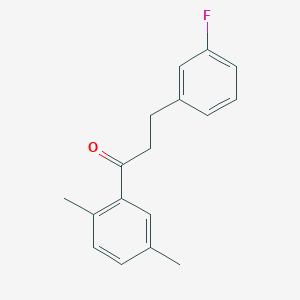

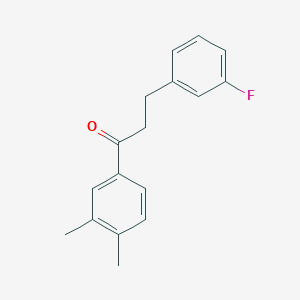

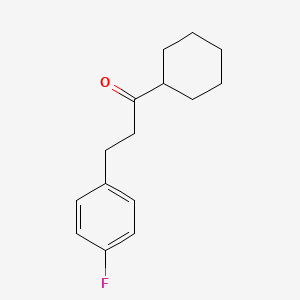

“Cyclohexyl 2-(4-fluorophenyl)ethyl ketone” is a chemical compound with the molecular formula C15H19FO . It belongs to the category of heterocyclic organic compounds .

Molecular Structure Analysis

The molecular structure of “Cyclohexyl 2-(4-fluorophenyl)ethyl ketone” is represented by the formula C15H19FO . The exact mass of the compound is 234.14200 .Physical And Chemical Properties Analysis

The boiling point of “Cyclohexyl 2-(4-fluorophenyl)ethyl ketone” is 332.5ºC at 760 mmHg . The flash point is 165.6ºC , and the density is 1.069g/cm³ .Aplicaciones Científicas De Investigación

Synthesis and Derivative Formation : Cyclohexyl ketones, including those similar to Cyclohexyl 2-(4-fluorophenyl)ethyl ketone, are often used in the synthesis of various organic compounds. For instance, trifluoroethyl cyclohexyl ketone has been prepared for the synthesis of 3,3,3-trifluoropropionic and 4,4,4-trifluoro-2-ketobutyric acids (Wakselman & Tordeux, 1982).

Development of Pharmaceutical Derivatives : Research has been conducted on the development of ketamine derivatives using similar compounds. A study focused on the synthesis of a novel ketamine derivative, which highlights the potential pharmaceutical applications of cyclohexyl ketones (Moghimi, Rahmani, Zare, & Sadeghzadeh, 2014).

Use in Organic Reactions on Semiconductor Surfaces : The reaction of unsaturated ketones on semiconductor surfaces has been studied, providing insights into the selectivity and competition of organic reactions on these surfaces. This research can have implications for the use of cyclohexyl ketones in electronic materials and devices (Wang, Mui, Musgrave, & Bent, 2002).

Chemical Synthesis and Structure Analysis : Cyclohexyl ketones are also used in the synthesis and structural analysis of various organic compounds. Studies have focused on the synthesis of compounds like cyclohex-2-enones and the analysis of their mesomorphic properties, demonstrating the utility of these ketones in creating complex organic structures (Bezborodov, Dabrowski, Sasnovski, & Dziaduszek, 1997).

Potential in Detection Technologies : Research has explored the use of conjugated polymers for the selective detection of cyclic ketones like cyclohexanone. This technology could be applied in the detection of plasticized explosives, demonstrating another application of cyclohexyl ketones (Cox, Müller, & Swager, 2011).

Catalysis and Reaction Mechanisms : The use of cyclohexyl ketones in catalysis has been studied, with research focusing on their role in reactions like Michael additions and transfer hydrogenations. This underscores the importance of these ketones in various catalytic processes (Tateiwa & Hosomi, 2001).

Safety And Hazards

Safety precautions for handling “Cyclohexyl 2-(4-fluorophenyl)ethyl ketone” include avoiding contact with skin and eyes, not breathing in dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product . It should be handled under inert gas and stored away from heat/sparks/open flames/hot surfaces .

Propiedades

IUPAC Name |

1-cyclohexyl-3-(4-fluorophenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19FO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h6-7,9-10,13H,1-5,8,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IALHEVJFCFBOGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)CCC2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40644609 |

Source

|

| Record name | 1-Cyclohexyl-3-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohexyl 2-(4-fluorophenyl)ethyl ketone | |

CAS RN |

898768-92-8 |

Source

|

| Record name | 1-Cyclohexyl-3-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.